Di-beta-carbethoxyethyl-d8-methylamine
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Overview
Description
Di-beta-carbethoxyethyl-d8-methylamine, also known as N-(3-Ethoxy-3-oxopropyl)-N-methyl-β-alanine Ethyl Ester-d8, is a stable isotope-labelled compound . It has a molecular formula of C11H13D8NO4 and a molecular weight of 239.34 .
Molecular Structure Analysis
The molecular structure of Di-beta-carbethoxyethyl-d8-methylamine consists of 11 carbon atoms, 13 hydrogen atoms, 8 deuterium atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI key is OXZUPKSEIKZASL-COMRDEPKSA-N .Physical And Chemical Properties Analysis
Di-beta-carbethoxyethyl-d8-methylamine appears as an oil and is soluble in ethanol and methanol . It should be stored at -20°C .Scientific Research Applications
Scientific Research Applications of Compounds
Network Pharmacology and Natural Products
Compounds are studied for their therapeutic potentials using network pharmacology, which integrates drug, target protein, and disease networks. This approach is particularly valuable in understanding the multifaceted actions of natural products, offering insights into their mechanisms and interactions in treating diseases such as diabetes mellitus (DM) (Weiwei Li et al., 2017).
Diabetes and Diabetic Complications
Active ingredients from traditional Chinese medicine (TCM) and natural products are explored for their anti-diabetic properties and mechanisms. This includes studying the impact on insulin secretion, glucose metabolism, and the potential for reducing diabetic complications, utilizing polysaccharides, saponins, alkaloids, and other compound classes (Tian-Tian Zhang & Jian-Guo Jiang, 2012).
Biochemical and Toxicological Research
The biochemical pathways and toxicological profiles of compounds are critical in understanding their biological implications. Studies may focus on the interactions with cellular macromolecules and the potential for disease modulation, considering both therapeutic and adverse effects (M. Kalapos, 1999).
Incretin Action and Diabetes Treatment
Research into enhancing incretin action represents another facet where compounds are scrutinized for their potential in diabetes care. This includes evaluating the effects on insulin secretion and glucose homeostasis, with a focus on GLP-1 receptor agonists and DPP-IV inhibitors (D. Drucker, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2,2,3,3-tetradeuterio-3-[methyl-(1,1,2,2-tetradeuterio-3-ethoxy-3-oxopropyl)amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-4-15-10(13)6-8-12(3)9-7-11(14)16-5-2/h4-9H2,1-3H3/i6D2,7D2,8D2,9D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZUPKSEIKZASL-COMRDEPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)CCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)C([2H])([2H])N(C)C([2H])([2H])C([2H])([2H])C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661908 |
Source
|
Record name | Diethyl 3,3'-(methylazanediyl)di(~2~H_4_)propanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-beta-carbethoxyethyl-d8-methylamine | |
CAS RN |
1189723-57-6 |
Source
|
Record name | Diethyl 3,3'-(methylazanediyl)di(~2~H_4_)propanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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